2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine
Description
The compound “2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine” is a type of heterocyclic compound . It is also known as ABT-702 dihydrochloride, which is an adenosine kinase inhibitor . The compound is insoluble in water but soluble in DMSO .
Synthesis Analysis
The synthesis of similar compounds often involves a series of reactions. For instance, the synthesis of triazole-pyrimidine hybrids involves a series of reactions including cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking . Another method involves the annulation of a pyrimidine ring to 2-aminoindoles .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques. For instance, the structure of 4-(3-bromophenyl)pyrimidin-2-amine was studied using IR, NMR, and X-Ray diffraction analysis . Another study used computational tools to investigate the molecular and electronic behavior of pyrimidine‑2‑thiones .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a study reported the synthesis of pyrimido[1,2-a]indoles via a three-step protocol .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the compound ABT-702 dihydrochloride has a melting point of 227-245 °C . Another compound, 4-(3-Bromophenyl)pyrimidin-2-amine, is described as a white to yellow powder or crystals .Future Directions
The future directions in the research of similar compounds have been discussed. For instance, a study suggested that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . Another study suggested that detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
2-(3-bromophenyl)-7-methylimidazo[1,2-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3/c1-9-5-6-17-8-12(16-13(17)15-9)10-3-2-4-11(14)7-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHMAAUXXGSURW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592220 | |
Record name | 2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine | |
CAS RN |
864685-42-7 | |
Record name | 2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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